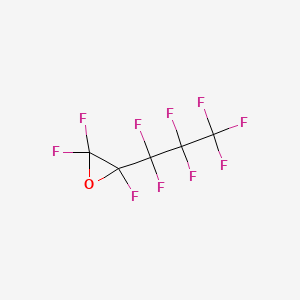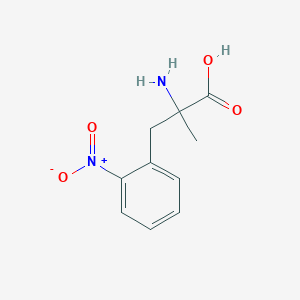![molecular formula C18H13F2NO2 B12326755 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid is a synthetic organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.3 g/mol . This compound features an indole core substituted with a 3,5-difluorobenzyl group and an acrylic acid moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the 3,5-difluorobenzyl group, and finally the addition of the acrylic acid moiety. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a 3,5-difluorobenzyl halide.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction, where the indole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylic acid moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals for industrial applications.
Wirkmechanismus
The mechanism of action of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The 3,5-difluorobenzyl group enhances the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding with target proteins. These interactions lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid can be compared with other similar compounds, such as:
3-[1-(3,5-Dichlorobenzyl)-1H-indol-3-yl]acrylic acid: This compound features a dichlorobenzyl group instead of a difluorobenzyl group, which affects its chemical reactivity and biological activity.
3-[1-(3,5-Dimethylbenzyl)-1H-indol-3-yl]acrylic acid: The presence of methyl groups instead of fluorine atoms alters the compound’s hydrophobicity and binding properties.
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which influences its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13F2NO2 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+ |
InChI-Schlüssel |
FMNWUSCUVBOPPC-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
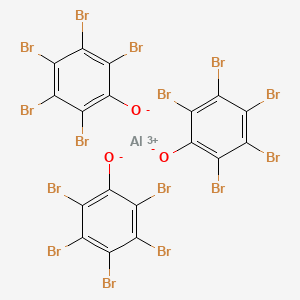


![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
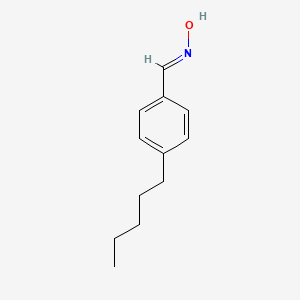
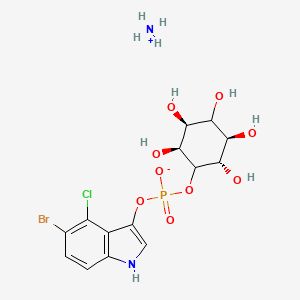

![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
